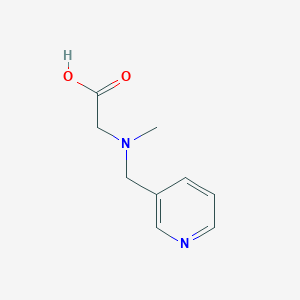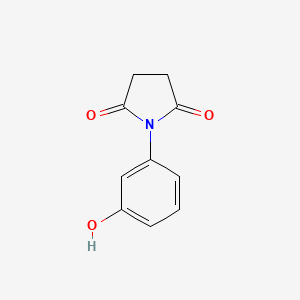
1-(2-Chloro-ethoxy)-4-methyl-benzene
Descripción general
Descripción
1-(2-Chloro-ethoxy)-4-methyl-benzene, also known as 4-methylphenoxyethyl chloride, is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a methyl group is attached to the benzene ring at the para position, and a 2-chloroethoxy group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Chloro-ethoxy)-4-methyl-benzene can be synthesized through several methods. One common method involves the reaction of 4-methylphenol (p-cresol) with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is then purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-ethoxy)-4-methyl-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloroethoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form 4-methylphenoxyethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or amines are commonly used. The reaction is typically carried out in an organic solvent like ethanol or methanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include 4-methylphenoxyethylamine, 4-methylphenoxyethylthiol, and 4-methylphenoxyethanol.
Oxidation: Products include 4-methylbenzoic acid and 4-methylbenzaldehyde.
Reduction: The major product is 4-methylphenoxyethanol.
Aplicaciones Científicas De Investigación
1-(2-Chloro-ethoxy)-4-methyl-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block in drug development.
Industry: The compound is used in the production of specialty chemicals, polymers, and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-ethoxy)-4-methyl-benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In oxidation reactions, the methyl group is converted to a carboxylic acid or aldehyde through the addition of oxygen atoms. In reduction reactions, the compound gains hydrogen atoms, resulting in the formation of an alcohol.
Comparación Con Compuestos Similares
1-(2-Chloro-ethoxy)-4-methyl-benzene can be compared with similar compounds such as:
2-Ethoxyethanol: A solvent used in various industrial applications, known for its ability to dissolve diverse compounds.
2-Chloroethanol: A compound used in the synthesis of other chemicals and as a solvent.
4-Methylphenol (p-Cresol): A precursor in the synthesis of this compound, used in the production of antioxidants and disinfectants.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
1-(2-chloroethoxy)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-8-2-4-9(5-3-8)11-7-6-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYIVQGBGSZJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424323 | |
| Record name | 1-(2-Chloro-ethoxy)-4-methyl-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20764-35-6 | |
| Record name | 1-(2-Chloro-ethoxy)-4-methyl-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![PSS-Octakis[2-(Chlorodimethylsilyl)ethyl] substituted](/img/structure/B1623449.png)





